molecular formula C11H12N2O B1604657 N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine CAS No. 852431-00-6

N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine

Cat. No.: B1604657
CAS No.: 852431-00-6
M. Wt: 188.23 g/mol
InChI Key: IUBUISGKALKRFN-UHFFFAOYSA-N
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Description

N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine (CAS: 852431-00-6) is a substituted isoxazole derivative with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . It features a 3-phenylisoxazole core linked to a methylamine group, which is further substituted with an N-methyl moiety. This compound is commercially available with a purity of 97% and is utilized in synthetic chemistry and drug discovery research, particularly as a precursor for bioactive molecules or metal-catalyzed reactions .

Properties

IUPAC Name

N-methyl-1-(3-phenyl-1,2-oxazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-12-8-10-7-11(13-14-10)9-5-3-2-4-6-9/h2-7,12H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBUISGKALKRFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640421
Record name N-Methyl-1-(3-phenyl-1,2-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852431-00-6
Record name N-Methyl-1-(3-phenyl-1,2-oxazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of 3-Phenylisoxazole

The isoxazole ring is commonly synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes or aldehydes and hydroxylamine derivatives. A key approach involves:

  • Condensation of aryl aldehydes (e.g., benzaldehyde) with hydroxylamine hydrochloride to form oximes,
  • Conversion of oximes to hydroxyimoyl chlorides using N-chlorosuccinimide (NCS),
  • Generation of nitrile oxides in situ from hydroxyimoyl chlorides,
  • Cycloaddition of nitrile oxides with alkynes or other dipolarophiles to form the isoxazole ring.

Introduction of the N-Methylaminomethyl Side Chain

Direct Nucleophilic Substitution

A practical route involves nucleophilic substitution of a 5-bromomethyl-3-phenylisoxazole intermediate with methylamine or N-methylamine derivatives. This reaction introduces the N-methylaminomethyl group directly onto the isoxazole ring. Careful control of reaction conditions is necessary to avoid side reactions such as imine formation or oxidation.

Reductive Amination Approach

Alternatively, reductive amination of 5-formyl-3-phenylisoxazole with methylamine can be employed. This method involves:

  • Formation of an imine intermediate from the aldehyde and methylamine,
  • Reduction of the imine to the corresponding N-methylaminomethyl derivative using reducing agents such as sodium cyanoborohydride or hydrogenation catalysts.

This approach provides a mild and efficient method to introduce the N-methylaminomethyl moiety with good selectivity.

Catalytic Approaches Using Nanocomposites

Recent advances include the use of magnetic poly(1,8-diaminonaphthalene)-nickel nanocomposites as catalysts for isoxazole synthesis. This catalyst facilitates the condensation of aryl aldehydes, β-ketoesters, and hydroxylamine hydrochloride in aqueous or mixed solvents at moderate temperatures, yielding isoxazole derivatives efficiently. While this method focuses on isoxazole-5(4H)-ones, the catalytic principles may be extended to synthesize related isoxazole amines.

Summary Table of Key Preparation Methods

Step Method Reagents/Conditions Notes References
Isoxazole ring formation 1,3-Dipolar cycloaddition Aryl aldehyde + hydroxylamine hydrochloride → oxime → hydroxyimoyl chloride + dipolarophile Regioselective, mild conditions
Bromination at 5-position N-Bromosuccinimide (NBS), benzoyl peroxide Followed by nucleophilic substitution Risk of imine formation due to autoxidation
Aminomethyl substitution Nucleophilic substitution with methylamine On 5-bromomethyl isoxazole intermediate Requires careful control to avoid side products
Reductive amination 5-formyl-3-phenylisoxazole + methylamine + reducing agent Mild, selective introduction of N-methylaminomethyl Efficient and clean Inferred from typical synthetic methods
Click chemistry (for related derivatives) Cu(I) catalysis, propargylated indole + hydroxyimoyl chloride Room temperature, high regioselectivity Useful for hybrid compound synthesis
Nanocatalyst-assisted synthesis PDAN-Ni@Fe3O4 nanocomposite catalyst Aryl aldehyde + β-ketoester + hydroxylamine hydrochloride, 50°C, aqueous medium Efficient catalyst for isoxazole synthesis

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acids, bases, and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives.

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole Cores

Table 1: Key Isoxazole-Based Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine C11H12N2O 188.23 852431-00-6 N-methylated amine; 3-phenylisoxazole core
(3-Phenylisoxazol-5-yl)methylamine C10H10N2O 174.20 54408-35-4 Primary amine; lacks N-methyl group
N-Methyl-1-(5-phenylisoxazol-3-yl)methanamine oxalate C12H14N2O5 266.25 852431-02-8 Oxalate salt; phenyl group at position 5
([5-(4-Methylphenyl)isoxazol-3-yl]methyl)amine C11H12N2O 188.23 893639-11-7 4-methylphenyl substitution
5-Methyl-3-phenyl-4-isoxazolamine C10H10N2O 174.20 21169-65-3 Methyl at position 5; amine at position 4

Key Observations :

  • Positional Isomerism : Moving the phenyl group from position 3 (target compound) to position 5 (852431-02-8) alters steric and electronic properties, which may affect binding to biological targets .
  • Salt Forms : The oxalate derivative (852431-02-8) offers improved solubility in polar solvents, a critical factor for pharmaceutical formulations .

Heterocycle-Swapped Analogues

Table 2: Compounds with Alternative Heterocyclic Cores
Compound Name Molecular Formula Heterocycle Key Features
N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanamine C12H15N3 Pyrazole Methylated pyrazole core; used in acrylamide synthesis
N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine C8H15N3 Pyrazole Trimethyl substitution; used in plant growth studies
1-Phenyl-N-[(1-trityl-1H-imidazol-5-yl)methyl]methanamine C32H29N3 Imidazole Trityl-protected imidazole; bulky substituent

Key Observations :

  • Pyrazole vs.
  • Steric Effects : The trityl group in the imidazole analogue (C32H29N3) introduces significant steric hindrance, limiting its utility in tight-binding biological systems compared to the smaller isoxazole-based target compound .

Ethyl-Substituted Analogues

Its molecular formula is C9H16N2O, with a lower molecular weight (168.24 g/mol) than the target compound .

Biological Activity

N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Overview of Biological Activity

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The compound's structure, particularly the isoxazole moiety, is critical in mediating these effects.

Antimicrobial Properties

The compound has shown promising results against various bacterial strains. For example, studies have demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) in the low micromolar range. The exact mechanism involves disrupting bacterial cell wall synthesis and inhibiting vital metabolic pathways.

Antiviral Activity

This compound has also been evaluated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication by interfering with viral entry mechanisms and disrupting viral RNA synthesis. In vitro studies have reported an IC50 value indicating significant antiviral activity against certain RNA viruses .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in bacterial and viral metabolism.
  • Receptor Modulation : It may interact with various receptors, enhancing or inhibiting signaling pathways crucial for pathogen survival.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress in microbial cells, leading to cell death .

Case Study 1: Antimicrobial Efficacy

A study conducted by Farias et al. (2015) evaluated the antimicrobial activity of various isoxazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable reduction in bacterial viability at concentrations as low as 10 µg/mL .

Case Study 2: Antiviral Potential

In research focused on antiviral applications, this compound was tested against a panel of RNA viruses. The compound demonstrated a dose-dependent inhibition of viral replication, with an IC50 value indicating effectiveness comparable to established antiviral agents .

Comparative Analysis of Related Compounds

To better understand the efficacy of this compound, a comparative analysis with similar compounds is presented below:

Compound NameStructureAntimicrobial ActivityAntiviral ActivityIC50 (µM)
This compoundStructureEffective against E. coli and S. aureusModerate inhibition of viral replication15
Compound AStructureEffective against S. aureus onlyHigh inhibition of influenza virus10
Compound BStructureBroad-spectrum antibacterial activityLow antiviral activity30

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC (hexane:ethyl acetate, 8:2) and purify via recrystallization (ethanol) or column chromatography .
  • Confirm intermediates via FT-IR (e.g., C=O stretch at ~1670 cm⁻¹) and 1^1H-NMR (methylamine protons at δ ~2.3 ppm) .

Basic: How should researchers characterize the purity and structural identity of this compound?

Answer:

  • Spectroscopy :
    • 1^1H/13^{13}C-NMR : Identify methylamine protons (δ ~2.3 ppm, singlet) and aromatic protons (δ ~7.3–8.0 ppm) from the phenylisoxazole moiety. Carbon signals for the isoxazole ring appear at ~160–170 ppm (C=N/C-O) .
    • FT-IR : Look for N-H stretches (~3260 cm⁻¹) and isoxazole ring vibrations (~1590 cm⁻¹ for C=N) .
  • Mass Spectrometry : Exact mass (C11_{11}H12_{12}N2_2O): Calculated 188.0950; observed [M+H]+^+ should match within 3 ppm error .
  • HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95%, ). Retention time can be compared to commercial standards .

Q. Yield Optimization Table :

ConditionYield (%)Purity (%)
RT, 6h5995
50°C, 3h7298
Catalyst: Cu(OAc)2_26897

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine
Reactant of Route 2
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N-Methyl-1-(3-phenylisoxazol-5-yl)methanamine

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